molecular formula C5H7NO2S3 B8468528 4-Methylsulfanylthiophene-2-sulfonamide

4-Methylsulfanylthiophene-2-sulfonamide

Cat. No. B8468528
M. Wt: 209.3 g/mol
InChI Key: QKVPQJAZIABFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylsulfanylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C5H7NO2S3 and its molecular weight is 209.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylsulfanylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylsulfanylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methylsulfanylthiophene-2-sulfonamide

Molecular Formula

C5H7NO2S3

Molecular Weight

209.3 g/mol

IUPAC Name

4-methylsulfanylthiophene-2-sulfonamide

InChI

InChI=1S/C5H7NO2S3/c1-9-4-2-5(10-3-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8)

InChI Key

QKVPQJAZIABFNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC(=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-trimethylsilyl-4-methylsulfanylthiophene-2-sulfonamide (660 mg, 2.34 mmol) in THF (10 mL) is added a solution of tetra-butylammonium fluoride (14.0 mL of 1 M in THF, 14.0 mmol). The reaction mixture is stirred at room temperature for 3 hr. The THF is removed under reduced pressure and the residue is dissolved in EtOAc (200 mL). The organic layer is washed with brine then dried (Na2SO4), filtered and concentrated in vacuo. The crude product is chromatographed on silica gel, eluting with Hex:EtOAc (2:1) to afford the title compound (400 mg, 82%).
Name
5-trimethylsilyl-4-methylsulfanylthiophene-2-sulfonamide
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
82%

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